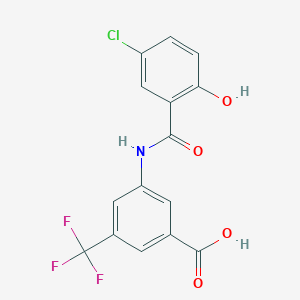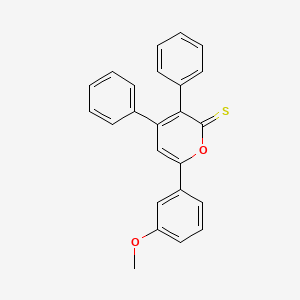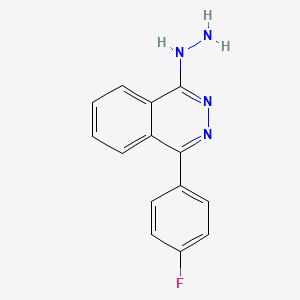![molecular formula C18H15NO B12590886 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one CAS No. 646511-55-9](/img/structure/B12590886.png)
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Phenyl-7-(pyridin-2-yl)bicyclo[221]hept-5-en-2-one is a chemical compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Diels-Alder reaction under controlled conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-en-5-one: Shares the bicyclic structure but lacks the phenyl and pyridinyl substituents.
7-Phenylbicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the pyridinyl group.
7-(Pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one: Similar structure but without the phenyl group.
Uniqueness
7-Phenyl-7-(pyridin-2-yl)bicyclo[2.2.1]hept-5-en-2-one is unique due to the presence of both phenyl and pyridinyl groups, which can enhance its reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
646511-55-9 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
7-phenyl-7-pyridin-2-ylbicyclo[2.2.1]hept-5-en-2-one |
InChI |
InChI=1S/C18H15NO/c20-16-12-14-9-10-15(16)18(14,13-6-2-1-3-7-13)17-8-4-5-11-19-17/h1-11,14-15H,12H2 |
Clé InChI |
ZNPCVQFIDPSAMU-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC(C1=O)C2(C3=CC=CC=C3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Bromo-2-(4-{[(3S)-3,7-dimethyloct-6-en-1-yl]oxy}phenyl)pyrimidine](/img/structure/B12590808.png)


![Pyridine, 4-[(2S)-2-(3,4-dichlorophenyl)-2-phenylethyl]-](/img/structure/B12590827.png)

![(5,11,17,23-tetratert-butyl-26,28-dimethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl) N-(2,2,2-trichloroacetyl)carbamate](/img/structure/B12590843.png)
![2-Methyl-4-oxo-4-[(4H-1,2,4-triazol-4-yl)amino]but-2-enoic acid](/img/structure/B12590847.png)





